molecular formula C14H14N2O3S B14986301 N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B14986301
M. Wt: 290.34 g/mol
InChI Key: YWBZGCRFBOEZTM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a benzodioxole ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the benzodioxole and thiazole rings through amide bond formation, typically using reagents like carbodiimides for activation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or substituted amides.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of benzodioxole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H14N2O3S/c1-8-13(20-9(2)16-8)14(17)15-6-10-3-4-11-12(5-10)19-7-18-11/h3-5H,6-7H2,1-2H3,(H,15,17)

InChI Key

YWBZGCRFBOEZTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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